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molecular formula C10H17N3O B8564744 2-(2-Dimethylaminoethylamino)-6-methoxy pyridine

2-(2-Dimethylaminoethylamino)-6-methoxy pyridine

Cat. No. B8564744
M. Wt: 195.26 g/mol
InChI Key: YPZHIBFKQZNCCS-UHFFFAOYSA-N
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Patent
US04203988

Procedure details

A solution of 2-(2-dimethylaminoethylamino)-6-chloropyridine (10.0 g, 0.05 mole) in dimethylformamide (50 ml) containing sodium methoxide (3.5 gm, 0.065 mole) is heated at 110°-120° for two hours. The solution is cooled and the sodium chloride filtered. After removing the solvent in vacuo, the residue is dissolved in dilute hydrochloric acid (10%), washed with methylene chloride, made alkaline with sodium carbonate and the product is extracted into methylene chloride. After drying this solution over anhydrous sodium sulfate and filtering through charcoal, the solvent is removed under vacuum to give the oily product (7.9 g). This is used without further purification in the succeeding step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](Cl)[N:7]=1.[CH3:14][O-:15].[Na+]>CN(C)C=O>[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:15][CH3:14])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCNC1=NC(=CC=C1)Cl)C
Name
sodium methoxide
Quantity
3.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 110°-120° for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
the sodium chloride filtered
CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dilute hydrochloric acid (10%)
WASH
Type
WASH
Details
washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying this solution over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtering through charcoal
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC1=NC(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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